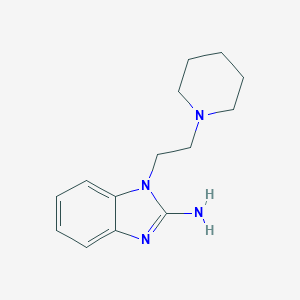

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine

Vue d'ensemble

Description

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine is a compound that features a piperidine ring and a benzimidazole moiety. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the benzimidazole ring is a fused bicyclic structure consisting of benzene and imidazole rings.

Méthodes De Préparation

The synthesis of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.

Alkylation: The benzimidazole core is then alkylated with 2-chloroethylamine to introduce the ethylamine side chain.

Piperidine introduction: Finally, the ethylamine side chain is reacted with piperidine under basic conditions to form the desired compound.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Applications De Recherche Scientifique

Antimicrobial Applications

Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

Case Studies and Findings

-

Evaluation Against Bacterial Strains :

- A study demonstrated that derivatives of benzimidazole, including 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, showed promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial activity .

- Fungal Activity :

Summary Table of Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µM) | Fungal Strain | MIC (µM) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 1.27 | Candida albicans | 5.08 |

| Escherichia coli | 2.54 | Aspergillus niger | 5.19 |

Anticancer Applications

The potential anticancer properties of this compound have also been a focal point of research.

Case Studies and Findings

- Inhibition of Cancer Cell Lines :

- Mechanism of Action :

Summary Table of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colorectal) | 5.85 |

Biochemical Applications

Beyond its antimicrobial and anticancer properties, this compound has applications in biochemistry.

Case Studies and Findings

- Peptide Synthesis :

- Enzyme Inhibition :

Mécanisme D'action

The mechanism of action of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and benzimidazole moieties can bind to active sites or allosteric sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine can be compared with other compounds containing piperidine or benzimidazole rings:

Piperidine derivatives: Compounds like piperine and piperidine-based drugs (e.g., risperidone) share the piperidine ring but differ in their overall structure and pharmacological properties.

Benzimidazole derivatives: Compounds such as omeprazole and albendazole contain the benzimidazole ring and are used for different therapeutic purposes.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine is a compound that integrates a piperidine ring with a benzimidazole moiety, which are both significant in medicinal chemistry due to their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 244.34 g/mol. The structure features a benzimidazole core, which is known for its role in various biological activities, particularly in anticancer and antimicrobial applications.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Compounds containing benzimidazole and piperidine structures have shown significant cytotoxic effects against various cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell survival and death.

- Antimicrobial Properties : The presence of the piperidine ring enhances the interaction with microbial targets, potentially disrupting their cellular functions.

- CNS Activity : Piperidine derivatives are often associated with central nervous system (CNS) effects, including anxiolytic and analgesic activities, indicating that this compound may have similar effects.

Anticancer Studies

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

| Compound | Cell Line | IC Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15.63 | Apoptosis induction |

| Compound B | U-937 (leukemia) | 0.12–2.78 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

Research has shown that benzimidazole derivatives can exhibit potent antimicrobial activity. In vitro studies indicated that:

- Benzimidazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

This suggests that this compound may possess similar antimicrobial properties, warranting further investigation.

Case Studies

In one notable study, researchers synthesized a series of benzimidazole derivatives, including variations of piperidine substitutions. The results indicated enhanced biological activity compared to their parent compounds, reinforcing the hypothesis that structural modifications can significantly influence pharmacological outcomes.

Propriétés

IUPAC Name |

1-(2-piperidin-1-ylethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGFYGMAAFDKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340685 | |

| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-20-4 | |

| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.